

Methyl 4-oxopiperidine-1-carboxylate spectroscopic data (NMR, IR, MS)

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Compound of Interest

Compound Name: *Methyl 4-oxopiperidine-1-carboxylate*

Cat. No.: *B1345593*

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Spectroscopic Analysis of Piperidine Carboxylates: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of piperidine carboxylate derivatives, with a focus on the analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific experimental data for **Methyl 4-oxopiperidine-1-carboxylate** (CAS 29976-54-3) is not publicly available in reviewed spectral databases, this guide presents data for structurally related compounds to serve as a valuable reference. Furthermore, it outlines detailed experimental protocols for these spectroscopic methods and includes a workflow diagram for a comprehensive analytical approach.

Spectroscopic Data of Related Piperidine Carboxylates

Due to the absence of publicly available spectroscopic data for **Methyl 4-oxopiperidine-1-carboxylate**, we present the data for two closely related analogues: tert-Butyl 4-oxopiperidine-1-carboxylate and Benzyl 4-oxopiperidine-1-carboxylate. These compounds share the core 4-oxopiperidine structure and differ in the ester group attached to the nitrogen atom. This information can be used to infer potential spectral characteristics of the target molecule.

¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|--|-------------------|------------------------------------|--|-------------|---------------------------------------|
| tert-Butyl 4-oxopiperidine-1-carboxylate | CDCl ₃ | 3.68 | t, J = 6.2 Hz | 4H | -CH ₂ -N-CH ₂ - |
| 2.45 | t, J = 6.2 Hz | 4H | -CH ₂ -C(O)-CH ₂ - | | |
| 1.48 | s | 9H | -C(CH ₃) ₃ | | |
| Benzyl 4-oxopiperidine-1-carboxylate | CDCl ₃ | 7.39 - 7.31 | m | 5H | Ar-H |
| 5.18 | s | 2H | -O-CH ₂ -Ar | | |
| 3.77 | t, J = 6.2 Hz | 4H | -CH ₂ -N-CH ₂ - | | |
| 2.50 | t, J = 6.2 Hz | 4H | -CH ₂ -C(O)-CH ₂ - | | |

¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
|--|-------------------|--|------------|
| tert-Butyl 4-oxopiperidine-1-carboxylate | CDCl ₃ | 207.1 | C=O |
| 154.2 | | N-C(O)O | |
| 80.1 | | -C(CH ₃) ₃ | |
| 45.4 | | -CH ₂ -N-CH ₂ - | |
| 40.9 | | -CH ₂ -C(O)-CH ₂ - | |
| 28.4 | | -C(CH ₃) ₃ | |
| Benzyl 4-oxopiperidine-1-carboxylate | CDCl ₃ | 206.6 | C=O |
| 154.9 | | N-C(O)O | |
| 136.2 | | Ar-C | |
| 128.6 | | Ar-CH | |
| 128.2 | | Ar-CH | |
| 128.0 | | Ar-CH | |
| 67.8 | | -O-CH ₂ -Ar | |
| 45.3 | | -CH ₂ -N-CH ₂ - | |
| 40.9 | | -CH ₂ -C(O)-CH ₂ - | |

IR Spectroscopic Data

| Compound | Technique | Wavenumber (cm ⁻¹) | Assignment |
|--|------------|--------------------------------|----------------------|
| tert-Butyl 4-oxopiperidine-1-carboxylate | KBr Pellet | 2975 | C-H stretch (alkane) |
| 1718 | | C=O stretch (ketone) | |
| 1695 | | C=O stretch (carbamate) | |
| 1245 | | C-N stretch | |
| 1160 | | C-O stretch | |

Mass Spectrometry Data

| Compound | Ionization Mode | [M+H] ⁺ (m/z) | Molecular Formula |
|--|-----------------|--------------------------|---|
| tert-Butyl 4-oxopiperidine-1-carboxylate | ESI | 200.1 | C ₁₀ H ₁₈ NO ₃ |
| Benzyl 4-oxopiperidine-1-carboxylate | ESI | 234.1 | C ₁₃ H ₁₆ NO ₃ |

Experimental Protocols

The following sections detail standardized procedures for acquiring spectroscopic data for organic compounds like **Methyl 4-oxopiperidine-1-carboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the solid sample or 10-20 μ L of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to achieve a homogeneous solution.

- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
- Data Acquisition:
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C). Integrate the peaks in the ^1H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method for Solids):
 - Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
- Sample Preparation (Thin Film Method for Liquids):
 - Place a small drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Data Acquisition:

- Record a background spectrum of the empty sample compartment (or the KBr pellet holder with a blank KBr pellet).
- Place the sample in the instrument's sample holder and acquire the sample spectrum.
- The instrument software will automatically subtract the background spectrum from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

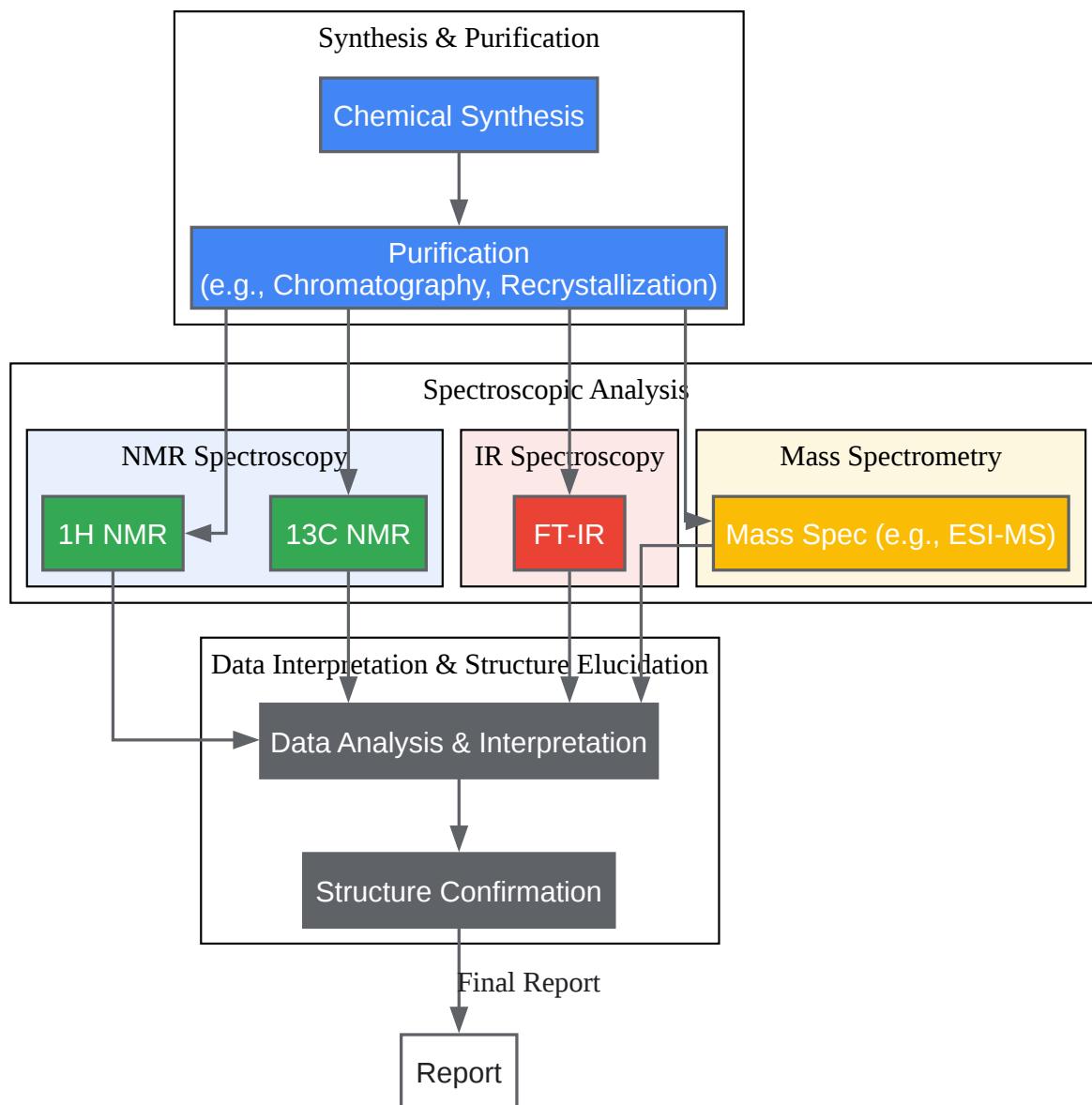
Mass Spectrometry (MS)

Electrospray Ionization (ESI) Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 $\mu\text{g/mL}$) in a suitable solvent system, such as methanol, acetonitrile, or a mixture with water, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.
- Instrumentation: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
- Data Acquisition:
 - Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas temperature) to achieve stable ionization and maximal signal intensity.
 - Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.
- Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion (e.g., $[\text{M}+\text{H}]^+$, $[\text{M}+\text{Na}]^+$, or $[\text{M}-\text{H}]^-$) to confirm the molecular weight of the compound. Analyze the fragmentation pattern, if any, to gain further structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthetic organic compound.



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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